5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound “5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These are fused heterocycles known for their valuable biological properties . They have been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety are reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can be used for treatment of Alzheimer’s disease and insomnia .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a fusion of triazole and pyrimidine rings . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthesis and Chemical Reactions
Research has shown that pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound , are of significant interest due to their antimetabolite properties in purine biochemical reactions and antitrypanosomal activity. A study detailed an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, including thieno[2,3-b]pyridines, via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt. These compounds were synthesized in decent yields and confirmed by elemental analysis and spectral data (Abdelriheem, Zaki, & Abdelhamid, 2017).
Another study focused on the creation of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, demonstrating the versatility of these compounds in chemical synthesis. The products were characterized using X-ray analysis, NMR, and NOE experiments, highlighting the precision of these synthetic approaches (Gladkov et al., 2018).
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-16-8-6-10-19(14-16)23-22(25(33)29-20-11-7-13-27-15-20)18(3)28-26-30-24(31-32(23)26)21-12-5-4-9-17(21)2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDMLKBXBBQOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4C)C)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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